An In-depth Technical Guide to 4-Amino-3-penten-2-one: Chemical Properties and Structure
An In-depth Technical Guide to 4-Amino-3-penten-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-Amino-3-penten-2-one. Also known by synonyms such as Acetylacetonamine and Fluoral-P, this enaminone is a valuable building block in organic synthesis and a reagent in analytical chemistry. This document details its physicochemical properties, spectroscopic data, and key structural characteristics, including its prominent tautomerism. Experimental protocols for its synthesis and characterization are also discussed, providing a valuable resource for researchers in chemistry and drug development.
Chemical Properties
4-Amino-3-penten-2-one is a stable, low-melting solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | (3Z)-4-aminopent-3-en-2-one |
| Synonyms | Acetylacetonamine, Fluoral-P |
| CAS Number | 1118-66-7 |
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol |
| Appearance | Yellowish crystalline solid |
| Melting Point | 38-43 °C |
| Boiling Point | 130-131 °C (at 760 mmHg), 104 °C (at 16 mmHg)[1] |
| Solubility | Soluble in ether |
| InChI | InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3- |
| InChIKey | OSLAYKKXCYSJSF-ARJAWSKDSA-N |
| SMILES | C/C(=C\C(=O)C)/N |
Chemical Structure and Tautomerism
The structure of 4-Amino-3-penten-2-one is characterized by a conjugated system involving a carbon-carbon double bond, a carbonyl group, and an amino group. This arrangement gives rise to significant electronic delocalization and is responsible for its chemical reactivity. The IUPAC name, (3Z)-4-aminopent-3-en-2-one, specifies the Z configuration around the C3-C4 double bond, where the amino group and the acetyl group are on the same side of the double bond.
A critical aspect of the structure of 4-Amino-3-penten-2-one is its existence as a mixture of tautomers in solution. The primary tautomeric equilibrium is between the imine and enamine forms, a phenomenon characteristic of β-enaminones.[2][3][4][5] The enamine tautomer is generally the more stable form due to the formation of a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, creating a pseudo-aromatic six-membered ring.
Caption: Imine-Enamine Tautomerism in 4-Amino-3-penten-2-one.
Spectroscopic Data
The structural features of 4-Amino-3-penten-2-one can be elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
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Methyl protons (C1 and C5): Two singlets are expected for the two methyl groups. The methyl group attached to the carbonyl (C1) would likely appear at a different chemical shift than the methyl group attached to the double bond (C5).
-
Vinyl proton (C3-H): A singlet for the proton on the carbon-carbon double bond.
-
Amine protons (N-H): A broad signal for the two protons of the amino group. The chemical shift of this signal can be highly dependent on the solvent and concentration.
¹³C NMR (Carbon NMR):
-
Carbonyl carbon (C2): A signal in the downfield region, characteristic of a ketone carbonyl.
-
Olefinic carbons (C3 and C4): Two signals for the sp² hybridized carbons of the double bond.
-
Methyl carbons (C1 and C5): Two signals for the two methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-3-penten-2-one provides key information about its functional groups. The spectrum is available on the NIST WebBook.[6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | N-H stretch |
| ~1610 | Strong | C=O stretch |
| ~1560 | Strong | C=C stretch |
| ~1400 - 1350 | Medium | C-H bend (methyl) |
The broadness of the N-H stretching band is indicative of hydrogen bonding. The carbonyl (C=O) stretching frequency is lower than that of a typical saturated ketone due to conjugation with the double bond and the amino group.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 4-Amino-3-penten-2-one shows a molecular ion peak ([M]⁺) at m/z 99, corresponding to its molecular weight. The fragmentation pattern can provide further structural information.
| m/z | Proposed Fragment Ion |
| 99 | [C₅H₉NO]⁺ (Molecular Ion) |
| 84 | [M - CH₃]⁺ (Loss of a methyl radical) |
| 57 | [M - C₂H₂O]⁺ (Loss of ketene) or [CH₃CO-CH=C=NH₂]⁺ |
| 43 | [CH₃CO]⁺ (Acylium ion) |
Experimental Protocols
Synthesis of 4-Amino-3-penten-2-one
A common method for the synthesis of 4-Amino-3-penten-2-one involves the reaction of acetylacetone (B45752) with ammonia (B1221849).[7]
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Concentrated aqueous ammonia
-
Diethyl ether
-
Sodium chloride
Procedure:
-
In a flask, a mixture of acetylacetone (e.g., 2.0 g) and concentrated ammonia (e.g., 20 mL) is heated on a steam bath for approximately 15 minutes in an open flask. Alternatively, the reaction mixture can be allowed to stand in a closed flask at room temperature for 24 hours.[7]
-
The resulting yellow solution is saturated with sodium chloride.
-
The aqueous solution is extracted with diethyl ether.
-
The ether extracts are combined and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 4-aminopent-3-en-2-one (B1295262) can be recrystallized from cold diethyl ether to afford a crystalline solid.[7]
Caption: General workflow for the synthesis of 4-Amino-3-penten-2-one.
Applications
4-Amino-3-penten-2-one, often referred to as Fluoral-P, is a well-known reagent for the sensitive and specific determination of formaldehyde (B43269).[1] The reaction between formaldehyde and 4-Amino-3-penten-2-one in the presence of an excess of ammonia or an amine yields a dihydropyridine (B1217469) derivative which is highly fluorescent. This reaction forms the basis of a common analytical method for quantifying formaldehyde in various samples, including air and biological fluids.
Safety Information
4-Amino-3-penten-2-one is classified as an irritant. It can cause skin, eye, and respiratory tract irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4-Amino-3-penten-2-one is a versatile chemical compound with interesting structural features, most notably its imine-enamine tautomerism. Its well-defined chemical and physical properties, along with its straightforward synthesis, make it a valuable tool for both synthetic and analytical chemists. This technical guide provides a solid foundation of its core characteristics for researchers and professionals in related scientific fields.
References
- 1. frinton.com [frinton.com]
- 2. The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]
- 5. Furman Chemistry 120: Organic / Imine-Enamine Tautomerization [furmanchm120.pbworks.com]
- 6. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
- 7. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
